molecular formula C13H11N3O2 B2921975 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 88883-77-6

2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2921975
CAS No.: 88883-77-6
M. Wt: 241.25
InChI Key: UACMVISDTWGEFG-UHFFFAOYSA-N
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Description

2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a compound that features both imidazole and isoindole moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while isoindole is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the formation of the imidazole ring followed by its attachment to the isoindole moiety. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields N-oxides, while reduction can yield amines .

Scientific Research Applications

2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1H-imidazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and activity .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(1H-imidazol-2-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-9-3-1-2-4-10(9)13(18)16(12)8-5-11-14-6-7-15-11/h1-4,6-7H,5,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACMVISDTWGEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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